N-(3-cyanothiophen-2-yl)-2-methylpropanamide
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Overview
Description
N-(3-cyanothiophen-2-yl)-2-methylpropanamide is a heterocyclic amide derivative that has garnered interest in various fields of scientific research This compound is characterized by the presence of a cyano group attached to a thiophene ring, which is further connected to an isobutyramide moiety
Mechanism of Action
Target of Action
N-(3-cyanothiophen-2-yl)-2-methylpropanamide, also known as N-(3-cyanothiophen-2-yl)isobutyramide, is a complex organic compound. Compounds with similar structures have been known to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
It’s synthesized by n-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . The compound’s interaction with its targets and the resulting changes would depend on the specific biological target it interacts with.
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to diverse downstream effects .
Result of Action
It’s known to possess significant antioxidant and antimicrobial properties .
Biochemical Analysis
Biochemical Properties
It has been investigated computationally using the density functional theory (DFT) method . Fukui function (FF) analysis was carried out to examine the interactions between this compound and DNA bases such as guanine, thymine, adenine, and cytosine . This suggests that N-(3-cyanothiophen-2-yl)-2-methylpropanamide may interact with these biomolecules, potentially influencing biochemical reactions.
Molecular Mechanism
Computational studies suggest that it may interact with DNA bases , which could potentially influence gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-cyanothiophen-2-yl)-2-methylpropanamide can be synthesized through a multi-step process involving the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction . The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the cyano group to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles like bromine (Br2) in the presence of a catalyst such as iron (Fe).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of novel materials, including polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Shares a similar thiophene-based structure but differs in the acetamide moiety.
4-aryl-2-[(3-cyanothiophen-2-yl)amino]-4-oxobut-2-enoates: Contains a cyano group on the thiophene ring and exhibits anti-inflammatory properties.
Uniqueness
N-(3-cyanothiophen-2-yl)-2-methylpropanamide is unique due to its specific combination of the cyano group, thiophene ring, and isobutyramide moiety, which imparts distinct chemical reactivity and biological activity. Its structural features enable diverse applications and make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-6(2)8(12)11-9-7(5-10)3-4-13-9/h3-4,6H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTNODPWIUVANM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=CS1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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